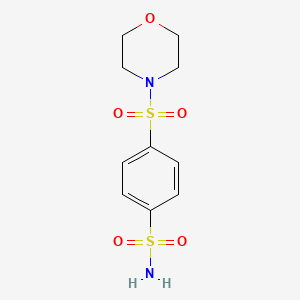

4-(morpholine-4-sulfonyl)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylsulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S2/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBMTWZCCBDJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339883 | |

| Record name | ZINC00286890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55619-44-8 | |

| Record name | ZINC00286890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Biological Evaluation of 4 Morpholine 4 Sulfonyl Benzene 1 Sulfonamide

Investigation of Enzyme Inhibition Profiles

The evaluation of the compound's interaction with various enzymes is crucial to understanding its potential therapeutic applications. Research has primarily focused on its effects on carbonic anhydrases, a key target for sulfonamide drugs.

Direct inhibitory data for 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide against human carbonic anhydrase (hCA) isoforms is not extensively detailed in publicly available literature. However, the benzene-1,4-disulfonamide (B103779) scaffold, which forms the core of this molecule, has been studied. A closely related analog, N-(3-morpholinopropyl)benzene-1,4-disulfonamide, was assayed against four hCA isoforms. researchgate.net

This analog demonstrated nanomolar efficacy, with varying activity across the tested isoforms. The inhibition was most potent against hCA II and hCA I, with slightly lower activity against hCA IV and hCA XII. researchgate.net The primary sulfonamide group is essential for the inhibitory mechanism, binding to the zinc ion within the enzyme's active site. researchgate.net The general class of aromatic and heterocyclic sulfonamides are well-established as potent inhibitors of multiple carbonic anhydrase isoforms, with inhibition constants often in the low nanomolar range for isoforms like hCA II, hCA IX, and hCA XII. nih.govnih.govnih.govlookchem.commdpi.com

Table 1: Carbonic Anhydrase Inhibition Data for N-(3-morpholinopropyl)benzene-1,4-disulfonamide (Structural Analog)

| CA Isoform | IC₅₀ (nmol/L) |

|---|---|

| hCA I | 62 |

| hCA II | 58 |

| hCA IV | 150 |

| hCA XII | 520 |

Data sourced from Remko et al. researchgate.net

Based on available scientific literature, the evaluation of this compound and its close structural analogs against enzymes such as Topoisomerase II or Gyrase A is not a primary area of investigation for this class of compounds. The principal enzymatic targets for sulfonamides are well-established as carbonic anhydrases and, in the context of antimicrobial activity, dihydropteroate (B1496061) synthase. nih.gov

Assessment of Antimicrobial Activity

The potential of this compound and related compounds as antimicrobial agents has been explored through in vitro studies against a variety of bacterial and fungal strains.

Direct antimicrobial testing of this compound is not widely reported. However, studies on the structurally similar compound 4-(Phenylsulfonyl) morpholine (B109124), which lacks the second sulfonamide group, have been conducted. In one such study, this analog was evaluated against standard and multi-resistant strains of Staphylococcus aureus (Gram-positive) and Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Gram-negative). nih.govnih.gov The compound demonstrated a lack of significant direct antibacterial activity, with a Minimum Inhibitory Concentration (MIC) recorded as ≥1024 μg/mL for all tested microorganisms. nih.govnih.gov

However, the same study revealed that 4-(Phenylsulfonyl) morpholine could modulate the activity of aminoglycoside antibiotics, suggesting a potential synergistic role. nih.gov For instance, when combined with amikacin (B45834) against a multi-resistant strain of P. aeruginosa, it lowered the MIC of amikacin significantly. nih.govnih.gov Another study on morpholine derived benzenesulphonamides found that 4(-phenylsulonphonyl)morpholine showed moderate activity against Bacillus subtilis but had no inhibitory effect on E. coli. chemsociety.org.ng

Table 2: In Vitro Antibacterial Susceptibility for 4-(Phenylsulfonyl) morpholine (Structural Analog)

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | ≥1024 |

| Escherichia coli | Gram-negative | ≥1024 |

| Klebsiella pneumoniae | Gram-negative | ≥1024 |

| Pseudomonas aeruginosa | Gram-negative | ≥1024 |

Data sourced from Oliveira et al. nih.govnih.gov

Similar to the antibacterial studies, the antifungal activity of 4-(Phenylsulfonyl) morpholine was assessed against several fungal strains. The compound was tested against Candida albicans, Candida tropicalis, and Candida krusei. nih.govnih.gov The results indicated a lack of direct antifungal activity, with an MIC value of ≥1024 μg/mL for all tested fungal species. nih.govnih.gov The morpholine chemical group itself is known to be a component of some antifungal agents, but in this specific analog, it did not confer potent intrinsic activity. nih.gov

Table 3: In Vitro Antifungal Susceptibility for 4-(Phenylsulfonyl) morpholine (Structural Analog)

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | ≥1024 |

| Candida tropicalis | ≥1024 |

| Candida krusei | ≥1024 |

Data sourced from Oliveira et al. nih.govnih.gov

The potential antimicrobial action of this compound can be inferred from the well-established mechanisms of its constituent chemical classes.

Sulfonamide Moiety : The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme is critical for the synthesis of folic acid in bacteria. By acting as a structural analog and competitive antagonist of p-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides block the production of dihydrofolate, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits bacterial growth and replication, resulting in a bacteriostatic effect. nih.gov

Morpholine Moiety : Certain morpholine derivatives are known to possess antifungal properties. Their mechanism of action involves the inhibition of sterol biosynthesis, a crucial process for maintaining the integrity of the fungal cell membrane. Specifically, they can inhibit two key enzymes: C-14 sterol reductase and C-8 sterol isomerase. nih.gov This mode of action is distinct from that of other antifungal classes like azoles and allylamines. nih.gov

While direct antimicrobial activity for close analogs appears limited, these underlying mechanisms suggest that derivatives of this compound could be designed to enhance these intrinsic properties.

Cellular Assays (Non-Clinical)

In Vitro Antiproliferative or Cytostatic Activity in Disease-Relevant Cell Lines (e.g., cancer cell lines)

No data is publicly available regarding the in vitro antiproliferative or cytostatic activity of this compound in any cancer cell lines.

Evaluation of Specific Receptor or Ion Channel Modulation

There is no published information on the evaluation of this compound for its potential to modulate specific receptors or ion channels.

In Vivo Pharmacological Investigations in Animal Models (Non-Human)

Efficacy Studies in Preclinical Disease Models (e.g., models of microbial infection, ocular hypertension, tumor growth)

No efficacy studies of this compound in any preclinical animal models of disease have been reported in the scientific literature.

Preliminary Pharmacokinetic Assessment in Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion profiles)

There is no publicly available data on the preliminary pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of this compound in any animal models.

Structure Activity Relationship Sar Studies of 4 Morpholine 4 Sulfonyl Benzene 1 Sulfonamide Analogues

Impact of Substitutions on the Benzene (B151609) Ring of the Sulfonamide Moiety

The benzene ring of the benzenesulfonamide (B165840) scaffold offers a prime location for substitution to modulate the electronic, steric, and pharmacokinetic properties of the molecule. Research has shown that both the type of substituent and its position are crucial for biological activity.

Substituents on the parent aromatic ring have been extensively explored. For instance, the introduction of a 4-methyl group was found to be unnecessary for certain biological activities, allowing for structural simplification. researchgate.net Conversely, incorporating functionalities like cyano and morpholine (B109124) amide moieties can improve metabolic clearance, although sometimes at the cost of reduced potency. researchgate.net Studies on related benzenesulfonamides as carbonic anhydrase (CA) inhibitors have demonstrated that para-substituted groups are often located in a hydrophobic pocket of the enzyme's active site, interacting with residues such as Phe131, Val135, and Pro202. nih.gov

The electronic nature of the substituents plays a significant role. For example, in a series of thiazolone-benzenesulfonamides designed as anticancer agents, compounds with an electron-withdrawing nitro group in the para position of a secondary phenyl ring showed highly potent inhibitory effects against breast cancer cell lines. rsc.org This suggests that electron-withdrawing groups can enhance binding affinity in specific contexts. Similarly, polysubstitution on the aryl ring has been shown to enhance antibacterial activity against various strains. rsc.org

The table below summarizes the effect of different substituents on the benzene ring of benzenesulfonamide analogues on their inhibitory activity against various targets.

| Compound ID | Benzene Ring Substituent(s) | Target | Activity (IC50/Ki) | Reference |

| 4g | 4-Nitro (on a secondary phenyl ring) | CA IX | 10.93 nM (IC50) | rsc.org |

| 4h | 2,4-Dichloro (on a secondary phenyl ring) | CA IX | 25.06 nM (IC50) | rsc.org |

| 4e | 4-Chloro (on a secondary phenyl ring) | CA IX | 18.51 nM (IC50) | rsc.org |

| 12d | 2-(4-fluorobenzyloxy) | Keap1-Nrf2 PPI | 64.5 nM (IC50) | nih.gov |

| 7g | 3-CN, 7-Cl (on a quinoxaline (B1680401) dioxide ring) | CA IX | 42.2 nM (Ki) | rsc.org |

Modifications to the Sulfonamide Functional Group (e.g., N-substitution)

N-alkylation transforms the primary sulfonamide into a secondary or tertiary amide, which can impact the molecule's hydrogen bonding capabilities. researchgate.net The primary sulfonamide's NH2 group acts as a crucial hydrogen bond donor. Replacing one or both of these hydrogen atoms can disrupt or prevent key interactions with the biological target, often leading to a significant loss of potency.

However, in some contexts, N-substitution is a viable strategy. For instance, in the development of antibacterial agents, 4-Methyl-N-(2-morpholinoethyl) benzene sulfonamide was synthesized, where the sulfonamide nitrogen is substituted with a morpholinoethyl group. powertechjournal.com Further derivatization of this secondary sulfonamide was explored to modulate its antibacterial profile. powertechjournal.com This indicates that for targets other than metalloenzymes like carbonic anhydrase, N-substitution can be a tool to fine-tune pharmacokinetic properties or explore different binding interactions. The acidity of the remaining N-H proton in secondary sulfonamides is also altered, which can influence binding and solubility. sdu.dk

Variations within the Morpholine Ring and its Substituents

The morpholine ring is a privileged structure in medicinal chemistry, often used to improve aqueous solubility and metabolic stability. In the context of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide, the morpholine moiety is connected via its nitrogen atom to a sulfonyl group.

SAR studies on related scaffolds have shown that replacing the morpholine ring with other cyclic amines, such as piperidine (B6355638) or piperazine, can influence activity and selectivity. nih.govnih.gov The choice of the heterocycle affects basicity (pKa), lipophilicity, and the spatial arrangement of functional groups. For example, replacing a piperidine ring with a morpholine can increase the polarity of the ring system. cambridgemedchemconsulting.com The introduction of substituents onto the morpholine ring itself is another strategy to probe for additional binding interactions or to modulate the molecule's properties, although this is less commonly explored than modifications on the benzene ring.

Conformational Analysis and Bioisosteric Replacements to Optimize Activity and Selectivity

The three-dimensional conformation of sulfonamide-containing molecules is a key determinant of their biological function. Computational and crystallographic studies have revealed that benzenesulfonamide derivatives often adopt a "V-shaped" conformation. researchgate.net There can be intramolecular interactions, such as a hydrogen bond between one of the sulfonamide N-H protons and the π-system of an adjacent aromatic ring, which helps to stabilize a particular conformation. sdu.dk This preferred geometry dictates how the molecule presents its functional groups for interaction with a target protein.

Bioisosteric replacement is a powerful strategy used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.

Benzene Ring Bioisosteres: The phenyl ring, while a common scaffold, can sometimes lead to poor metabolic stability or high lipophilicity. chem-space.com Saturated, conformationally rigid bicyclic structures have been developed as effective bioisosteres.

Bicyclo[1.1.1]pentane (BCP): Often used as a non-aromatic, three-dimensional replacement for a para-substituted benzene ring. chem-space.comtcichemicals.com

Cubane and other Bicyclic Systems: Cubane, bicyclo[2.1.1]hexane, and bicyclo[3.1.1]heptane structures have also been explored as benzene ring mimics. tcichemicals.com The introduction of these Fsp3-rich scaffolds can improve water solubility and pharmacokinetic profiles by breaking planarity. tcichemicals.com

Morpholine Ring Bioisosteres: The morpholine ring can also be replaced to fine-tune properties or explore new chemical space.

Spirocycles: Small spiro-building blocks like 2-oxa-6-azaspiro[3.3]heptane have been successfully used as bioisosteres for morpholine. cambridgemedchemconsulting.comtcichemicals.com These replacements can subtly alter the directionality of vectors from the ring system, allowing for the exploration of new interactions. cambridgemedchemconsulting.com

Other Heterocycles: Replacing the morpholine ring with pyran or other heteroatom-containing rings can alter conformation and reduce metabolism. cambridgemedchemconsulting.com The introduction of heteroatoms into alkyl rings is a known strategy to decrease lipophilicity and reduce intrinsic clearance. cambridgemedchemconsulting.com

The strategic application of these bioisosteric replacements allows medicinal chemists to navigate away from potential liabilities associated with the original scaffold while retaining or enhancing the desired biological activity.

Computational Chemistry and Chemoinformatics in Research on 4 Morpholine 4 Sulfonyl Benzene 1 Sulfonamide

Molecular Docking Simulations with Identified Biological Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This technique is crucial for understanding the structural basis of protein-ligand interactions and for virtual screening of compound libraries.

Molecular docking simulations for derivatives containing the 4-(morpholine-4-sulfonyl)benzene moiety have been performed against several key protein targets to predict their binding affinity, often expressed as a docking score in kcal/mol. A lower docking score generally indicates a more favorable and stable interaction.

For instance, a derivative, 2-(4-(Morpholinosulfonyl)phenyl)isoindoline-1,3-dione, which incorporates the core structure of 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide, was docked into the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The simulation revealed a strong binding affinity, suggesting that the morpholinosulfonylphenyl group plays a significant role in anchoring the ligand within the enzyme's binding gorge. nih.gov The oxygen atoms of the sulfonamide group are often key in forming favorable interactions. nih.gov

In another study, morpholine-bearing halogenated sulfonamides were docked with the tyrosinase enzyme, showing reasonably good binding energies and intermolecular interactions. nih.gov Similarly, benzenesulfonamide (B165840) derivatives have been docked against carbonic anhydrase (CA) isoforms, which are established targets for this class of compounds. These simulations consistently show that the sulfonamide group coordinates with the zinc ion in the active site, a critical interaction for inhibitory activity. mdpi.com

Table 1: Molecular Docking Results for Morpholine-Benzenesulfonamide Derivatives

| Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interaction Types |

|---|---|---|---|

| Phthalimido-benzenesulfonamides | Acetylcholinesterase (AChE) | Data not explicitly quantified | π–π stacking, Hydrogen bonding |

| Halogenated Sulfonyl)morpholines | Tyrosinase | Not specified | Good binding/interaction energies |

| Benzenesulfonamide Analogue of SLC-0111 | Carbonic Anhydrase II (CAII) | -9.782 | Metal coordination, Hydrogen bonding |

| Benzenesulfonamide Analogue of SLC-0111 | Carbonic Anhydrase IX (CAIX) | -7.466 | Metal coordination, Hydrogen bonding |

A crucial outcome of docking simulations is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are vital for the stability of the protein-ligand complex.

In the docking study with acetylcholinesterase, the phthalimide (B116566) portion of the derivative was found to interact with Trp84 via π–π stacking, while an oxygen atom of the sulfonamide group formed a hydrogen bond with the hydroxyl group of Tyr121. nih.gov This indicates that the compound can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

For carbonic anhydrase inhibitors, the sulfonamide moiety's nitrogen atom typically forms a hydrogen bond with the side chain of Thr199, and one of the sulfonyl oxygens interacts with the backbone of the same residue. This interaction, along with the coordination to the active site zinc ion, is a hallmark of sulfonamide-based CA inhibitors. mdpi.com

Table 2: Key Amino Acid Interactions for Morpholine-Benzenesulfonamide Derivatives

| Protein Target | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|

| Acetylcholinesterase (AChE) | Trp84 | π–π stacking |

| Tyr121 | Hydrogen bond | |

| Carbonic Anhydrase (CA) II & IX | Zn²⁺ Ion | Metal coordination |

| Thr199 | Hydrogen bond |

Molecular Dynamics Simulations for Conformational Stability and Protein-Ligand Complex Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govmdpi.com MD simulations are used to assess the stability of the docked conformation and to understand how the ligand and protein move and adapt to each other. nih.govmdpi.com

For sulfonamide derivatives, MD simulations have been employed to validate docking results. researchgate.net By running simulations for tens to hundreds of nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site and that the complex is stable. These simulations provide evidence confirming the sustained stability of analyzed molecules over the trajectory, supporting the initial docking predictions. nih.gov This analysis is crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. tandfonline.combenthamdirect.comarkat-usa.orgnih.gov

For benzenesulfonamide derivatives, various 2D and 3D-QSAR studies have been conducted. tandfonline.combenthamdirect.com These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The general assumption is that the physical, chemical, and biological properties of compounds are strongly dependent on their structure. nih.gov

The process involves calculating various descriptors that quantify the physicochemical properties of the molecules, such as:

Topological descriptors: Quantify molecular shape and branching (e.g., Balaban Index, Randic connectivity index).

Electronic descriptors: Describe the electronic environment (e.g., partial charges, dipole moment).

Steric descriptors: Relate to the volume and shape of the molecule (e.g., molar refractivity).

Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., LogP).

These models, once validated, can highlight which structural features are beneficial or detrimental to the desired biological activity, providing a roadmap for lead optimization. tandfonline.com For example, 3D-QSAR techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobicity would increase or decrease activity. benthamdirect.com

Table 3: Common Molecular Descriptors Used in QSAR Models for Sulfonamides

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Topological | Randic Connectivity Index (χ1) | Molecular branching and complexity |

| Physicochemical | Surface Tension (ST) | Intermolecular forces and steric effects |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity – purely computational prediction)

A promising drug candidate must not only be potent but also possess favorable ADMET properties. computabio.com In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetics or toxicity. nih.govresearchgate.net

For sulfonamide derivatives, including those with a morpholine (B109124) moiety, various ADMET parameters are commonly predicted using webservers and software like SwissADME, pkCSM, and PreADMET. mdpi.comnih.gov These predictions are based on the compound's structure and rely on models built from large datasets of experimental data. Key predicted properties include adherence to drug-likeness rules (e.g., Lipinski's Rule of Five), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints like mutagenicity (Ames test) and hepatotoxicity. nih.govmdpi.com

For example, studies on sulfonamide derivatives often show high predicted GI absorption and good bioavailability scores. nih.gov However, they may also be predicted as inhibitors of certain CYP enzymes, such as CYP2D6, which is an important consideration for potential drug-drug interactions. mdpi.com These computational profiles help prioritize which compounds should be advanced to more rigorous experimental testing. computabio.com

Table 4: Representative In Silico ADMET Predictions for Morpholine-Benzenesulfonamide Scaffolds

| ADMET Parameter | Typical Prediction/Property | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant (0-1 violations) | Indicates good oral bioavailability potential |

| Gastrointestinal (GI) Absorption | High | Efficient absorption from the gut |

| Blood-Brain Barrier (BBB) Permeation | Variable (often predicted as non-permeant) | Determines if the compound can act on the central nervous system |

| CYP450 Inhibition (e.g., CYP2D6) | Often predicted as inhibitors | Potential for drug-drug interactions |

| Ames Toxicity | Predicted to be non-mutagenic | Low risk of causing genetic mutations |

| Hepatotoxicity | Generally predicted to be low | Low risk of liver damage |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. indexcopernicus.comnih.govnih.gov These methods are used to optimize the molecule's 3D geometry and calculate a wide range of electronic properties. researchgate.netcumhuriyet.edu.tr

Key parameters derived from quantum chemical calculations for sulfonamides include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. indexcopernicus.comnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. They identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. indexcopernicus.comnih.gov

Global Reactivity Descriptors: From HOMO and LUMO energies, descriptors like chemical hardness, softness, and electronegativity can be calculated, providing further insights into the molecule's stability and reactivity profile. indexcopernicus.com

For benzenesulfonamide derivatives, DFT calculations have been used to confirm optimized geometries and to analyze the electronic landscape, helping to explain the observed biological activities and interaction mechanisms. indexcopernicus.comnih.gov

Table 5: Calculated Quantum Chemical Properties for Representative Benzenesulfonamides (DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Aminobenzene sulfonamide | -6.195 | -0.906 | 5.289 |

| 3-Aminobenzene sulfonamide | -6.279 | -0.947 | 5.332 |

| 4-Aminobenzene sulfonamide | -5.977 | -0.849 | 5.128 |

| 4-Hydrazinobenzene sulfonamide | -5.834 | -0.748 | 5.086 |

Data sourced from studies on aminobenzene sulfonamides, which are structurally related to the subject compound. indexcopernicus.com

Medicinal Chemistry and Drug Discovery Implications for 4 Morpholine 4 Sulfonyl Benzene 1 Sulfonamide

Role as a Lead Compound for Future Therapeutic Development

While specific research designating 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide as a formal lead compound is not extensively documented in publicly available literature, its structural components suggest significant potential for lead discovery. The benzenesulfonamide (B165840) core is a well-established starting point for the development of inhibitors for various enzymes, notably carbonic anhydrases (CAs) and kinases. nih.govmdpi.com The morpholine (B109124) ring is often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and to introduce specific steric and electronic features that can influence target binding. researchgate.net

The combination of these two moieties in this compound provides a versatile template for chemical modification. The primary sulfonamide group can act as a zinc-binding group in metalloenzymes like carbonic anhydrases, while the morpholine-4-sulfonyl portion can be modified to explore interactions with different pockets of a target protein, thereby influencing potency and selectivity. nih.gov For instance, studies on related benzenesulfonamide derivatives have demonstrated that modifications on the benzene (B151609) ring and the sulfonamide nitrogen can lead to potent and selective inhibitors of various carbonic anhydrase isoforms, which are implicated in diseases such as glaucoma, epilepsy, and cancer. nih.govnih.gov

Strategies for Lead Optimization and Compound Potency Enhancement

Lead optimization of a compound like this compound would involve systematic structural modifications to improve its pharmacological profile. Key strategies would focus on enhancing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A primary approach would be to synthesize a library of analogues to establish a clear structure-activity relationship. Modifications could include:

Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring can modulate electronic properties and create new interactions with the target protein.

Modification of the Sulfonamide Linker: While the primary sulfonamide is often crucial for activity against targets like carbonic anhydrases, in other cases, it could be replaced by other functional groups to explore different binding modes.

Alterations to the Morpholine Ring: The morpholine ring can be replaced with other heterocyclic systems (e.g., piperidine (B6355638), piperazine) to probe the impact on potency and selectivity. For example, in the development of Nav1.7 inhibitors, the replacement of a piperidine ring with a morpholine core significantly altered activity, which was then restored by other structural modifications.

Computational Modeling: Molecular docking and other computational techniques can guide the rational design of new derivatives. By modeling the binding of this compound and its analogues to the active site of a target protein, researchers can predict which modifications are most likely to enhance binding affinity and potency. rsc.org

The following table summarizes potential optimization strategies and their rationales:

| Modification Strategy | Rationale | Potential Outcome |

| Introduction of electron-withdrawing groups on the benzene ring | Enhance the acidity of the sulfonamide proton | Improved binding to zinc metalloenzymes |

| Replacement of the morpholine ring with substituted piperazines | Introduce new interaction points and modulate basicity | Altered target selectivity and pharmacokinetic profile |

| Bioisosteric replacement of the sulfonamide group | Explore alternative binding modes and improve properties | Enhanced metabolic stability or different target engagement |

Considerations for Selectivity and Specificity in Target Engagement and Off-Target Effects

Achieving selectivity is a critical aspect of drug development to minimize off-target effects and associated toxicities. For a benzenesulfonamide-based compound, a primary concern is the potential for non-selective inhibition of carbonic anhydrase isoforms, as many of the 15 human CAs can be targeted by this chemical class. mdpi.com

Strategies to Enhance Selectivity:

Exploiting Structural Differences in Target Isoforms: Different CA isoforms, for example, have variations in the amino acid residues lining their active site cavities. By designing derivatives of this compound with specific side chains, it is possible to achieve selective interactions with the desired isoform while avoiding others. mdpi.com

"Tail" Approach: This strategy involves adding chemical extensions to the core sulfonamide scaffold that can interact with regions outside the highly conserved active site, thereby conferring isoform-specific binding. unifi.it

Investigating Off-Target Effects: A comprehensive pharmacological profiling of this compound and its optimized derivatives would be necessary to identify any unintended biological activities. This could involve screening against a panel of common off-targets, such as other metalloenzymes, kinases, and G-protein coupled receptors. For instance, some kinase inhibitors with a sulfonamide moiety have shown off-target effects on carbonic anhydrases. nih.gov

Exploration of Novel Therapeutic Applications Based on Preclinical Findings

While preclinical data specifically for this compound is limited, findings for structurally related compounds suggest several potential therapeutic avenues.

Anticancer Activity: Many benzenesulfonamide derivatives have been investigated as anticancer agents, primarily through the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. rsc.orgmdpi.com These enzymes are involved in regulating pH in the tumor microenvironment and are often overexpressed in hypoxic tumors. rsc.org Preclinical studies on various sulfonamides have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov For example, certain benzenesulfonamide-bearing imidazole (B134444) derivatives have shown cytotoxic activity against triple-negative breast cancer and melanoma cell lines.

Antimicrobial Activity: The sulfonamide class of drugs has its origins in antibacterial chemotherapy. chemsociety.org.ng Although resistance is now widespread, the development of novel sulfonamides continues to be an area of interest. Some morpholine-containing sulfonamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. chemsociety.org.ngpowertechjournal.com

Other Potential Applications: The versatility of the benzenesulfonamide and morpholine scaffolds has led to their exploration in a wide range of therapeutic areas. For instance, sulfonamide derivatives have been designed as inhibitors of phosphodiesterase-4 (PDE4) for inflammatory lung diseases and as modulators of ion channels for neurological conditions. nih.gov

The table below presents some preclinical findings for related morpholine and benzenesulfonamide compounds.

| Compound Class | Preclinical Finding | Potential Therapeutic Application | Reference |

| Benzenesulfonamide-thiazolone hybrids | Inhibition of carbonic anhydrase IX and antiproliferative activity against breast cancer cell lines. | Cancer | rsc.org |

| Morpholine-containing sulfonamides | In vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. | Infectious Diseases | chemsociety.org.ngpowertechjournal.com |

| Benzenesulfonamide derivatives | Inhibition of tropomyosin receptor kinase A (TrkA) with anti-glioblastoma potential. | Cancer | nih.gov |

| N-(3,4-dimethoxyphenethyl)methanesulfonamide derivatives | Inhibition of phosphodiesterase-4 (PDE4) with anti-inflammatory effects in animal models of lung inflammation. | Inflammatory Diseases | nih.gov |

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Chromatographic Techniques for Purity Assessment and Separation

In a research context, chromatographic methods are fundamental for assessing the purity of a synthesized compound like 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide and for its separation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A Reverse-Phase HPLC (RP-HPLC) method would typically be developed. ejgm.co.ukmdpi.com This involves a non-polar stationary phase (like a C8 or C18 column) and a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. nih.gov The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. nih.gov The retention time, at which the compound elutes, is a characteristic feature under specific chromatographic conditions.

For a hypothetical analysis, the parameters would be defined as follows:

| Parameter | Example Condition | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile | Eluent to move the compound through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm or 265 nm | To detect the aromatic benzene (B151609) ring in the compound. ejgm.co.ukaocs.org |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) is generally less suitable for a compound like this compound due to its relatively high molecular weight and polarity, which would require high temperatures that could lead to thermal degradation. Derivatization might be necessary to increase its volatility, but HPLC remains the preferred method.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a newly synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic framework of the molecule.

¹H NMR: This technique would identify the different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the protons on the benzene ring and the morpholine (B109124) ring. The aromatic protons would likely appear as a set of doublets in the downfield region (around 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. mdpi.com The protons of the morpholine ring would appear as multiplets in the upfield region, typically around 3-4 ppm. chemsociety.org.ng A signal for the protons of the primary sulfonamide group (-SO₂NH₂) would also be expected. nih.gov

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would have chemical shifts in the 120-150 ppm range, while the carbons of the morpholine ring would appear further upfield. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. specac.com The spectrum for this compound would be expected to show characteristic absorption bands. msu.eduvscht.czuobabylon.edu.iq

N-H stretching: Bands for the NH₂ group of the sulfonamide would appear in the 3200-3400 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. uomustansiriyah.edu.iq

S=O stretching: Strong, characteristic bands for the sulfonyl groups (O=S=O) would be prominent, typically appearing as two distinct peaks in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). researchgate.net

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene ring.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The expected molecular ion peak [M+H]⁺ or [M-H]⁻ would correspond to the compound's molecular weight.

| Technique | Expected Observation | Information Gained |

| ¹H NMR | Signals for aromatic, morpholine, and NH₂ protons. | Proton environment, connectivity. |

| ¹³C NMR | Signals for aromatic and morpholine carbons. | Carbon skeleton. |

| IR | Bands for N-H, C-H, S=O, and C=C bonds. | Presence of functional groups. |

| MS | Molecular ion peak corresponding to the molecular formula. | Molecular weight and formula confirmation. |

Crystallographic Studies of the Compound or its Complexes

X-ray Crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting data would confirm the connectivity of atoms and provide precise bond lengths, bond angles, and torsional angles, offering unambiguous proof of the structure.

Furthermore, this compound is a sulfonamide, a class of molecules known to act as inhibitors for enzymes like carbonic anhydrase. drugbank.comnih.gov If the compound were to be studied as a potential enzyme inhibitor, co-crystallization with the target biomolecule (e.g., a specific carbonic anhydrase isoform) would be a key research goal. The crystal structure of such a complex would reveal the specific molecular interactions—such as hydrogen bonds and van der Waals contacts—between the inhibitor and the amino acid residues in the enzyme's active site. rcsb.orgrcsb.org This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. nih.govnih.gov

Future Research Horizons for this compound: A Roadmap for Scientific Exploration

The multifaceted chemical scaffold of this compound presents a fertile ground for future scientific investigation. While current research has laid a foundational understanding of its properties, numerous avenues remain to be explored, offering the potential for significant advancements in medicine and material science. This article outlines key future directions and emerging research avenues for this promising compound.

Q & A

Q. What are the optimal synthetic routes for 4-(morpholine-4-sulfonyl)benzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

The compound is typically synthesized via nucleophilic substitution, where benzenesulfonyl chloride reacts with morpholine under controlled conditions. To optimize yield and purity, employ statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters . Post-synthesis, purification via recrystallization or chromatography ensures high purity. Reference analogous sulfonamide syntheses for procedural adjustments, such as using anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm substituent positions and assess purity.

- IR spectroscopy : Identifies sulfonamide (-SO₂NH-) and morpholine (C-O-C) functional groups.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, which inform structure-activity relationships. For instance, crystallographic data can reveal polymorphic forms that impact solubility or stability .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways or stability of this compound?

Combine quantum mechanical calculations (e.g., DFT) with molecular dynamics to model reaction mechanisms, transition states, and thermodynamic stability. For example, ICReDD’s methodology uses reaction path searches to predict intermediates and byproducts, reducing trial-and-error experimentation . Computational tools like Gaussian or ORCA can simulate electronic effects of the morpholine and sulfonamide groups, guiding synthetic modifications. Validate predictions with experimental kinetic studies or spectroscopic monitoring .

Q. How to resolve contradictions between theoretical bioactivity predictions and experimental results for this compound?

Use a multi-disciplinary feedback loop :

- In silico docking studies : Predict binding affinities to target proteins (e.g., carbonic anhydrase isoforms).

- Experimental validation : Compare inhibition assays (e.g., enzymatic IC₅₀) with computational results.

- Crystallographic analysis : If discrepancies arise, determine if conformational flexibility or crystal packing effects alter bioactivity. For instance, polymorphs of sulfonamide derivatives exhibit varying biological activities due to differences in molecular packing .

- Data reconciliation : Apply machine learning to iteratively refine predictive models using experimental data .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Implement process analytical technology (PAT) and continuous flow chemistry to enhance reproducibility. PAT tools (e.g., in-line FTIR) monitor reaction progress in real time, while flow systems improve heat/mass transfer. For heterogeneous reactions, optimize solvent systems (e.g., DMF/water mixtures) to balance solubility and reactivity. Refer to reactor design principles (e.g., plug-flow vs. stirred-tank) to minimize side reactions during scale-up .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.